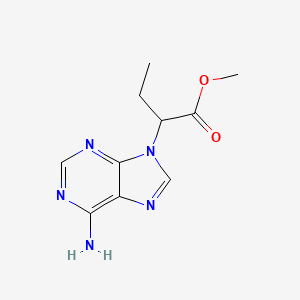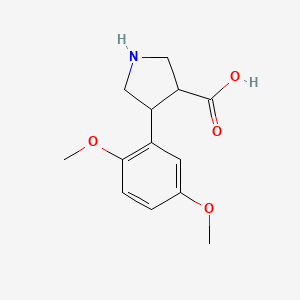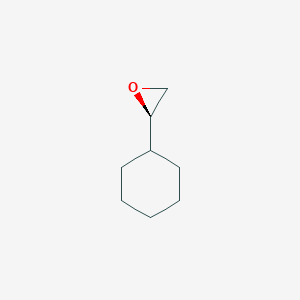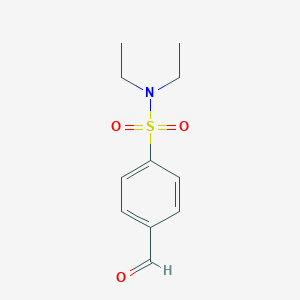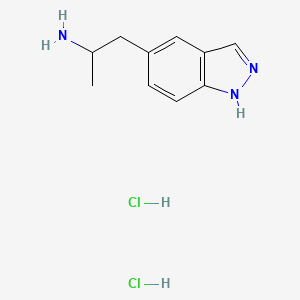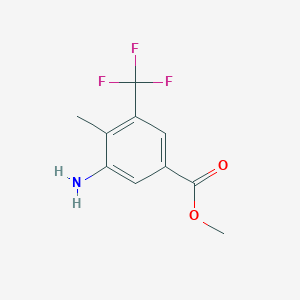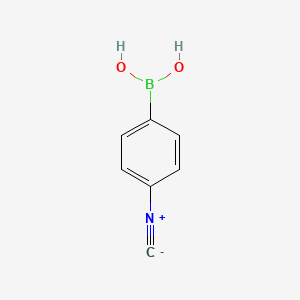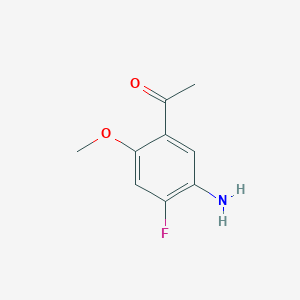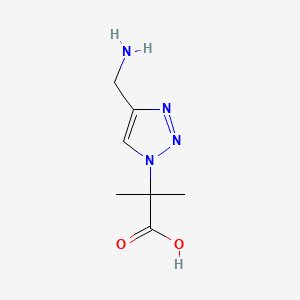![molecular formula C11H9BrF2N2O2 B15301090 1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)
1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a diazinane-2,4-dione moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
One common synthetic route involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor . The bromine atom can be introduced through bromination reactions using reagents such as bromine or N-bromosuccinimide . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[5-Bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[5-Bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[5-bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-[5-Bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
5-Bromo-2-(difluoromethyl)pyridine: This compound also contains a bromine and difluoromethyl group but differs in its overall structure and reactivity.
1-(5-Bromo-2-methoxyphenyl)adamantane: This compound has a similar bromine substitution but features an adamantane moiety instead of a diazinane-2,4-dione.
The uniqueness of 1-[5-bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C11H9BrF2N2O2 |
|---|---|
Molekulargewicht |
319.10 g/mol |
IUPAC-Name |
1-[5-bromo-2-(difluoromethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H9BrF2N2O2/c12-6-1-2-7(10(13)14)8(5-6)16-4-3-9(17)15-11(16)18/h1-2,5,10H,3-4H2,(H,15,17,18) |
InChI-Schlüssel |
XULUDSAHPGNNTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


